![molecular formula C14H14BrNO3S B350376 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine CAS No. 333434-99-4](/img/structure/B350376.png)
4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine
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Description
Scientific Research Applications
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity highlight the significance of sulfonyl compounds. Tests such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) assess the antioxidant capacity of complex samples, including those involving sulfonyl derivatives, indicating their potential role in combating oxidative stress and related diseases (Munteanu & Apetrei, 2021).
Morpholine Derivatives in Pharmacology
Morpholine derivatives, due to their structural versatility, have been extensively studied for various pharmacological activities. Research surveys have found that morpholine and its derivatives exhibit a broad spectrum of pharmacological profiles, suggesting the potential of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine in drug development and therapeutic applications (Asif & Imran, 2019).
Sulfonyl Compounds in Drug Design
The sulfonyl moiety is a key structural feature in many clinically used drugs, exhibiting a wide range of therapeutic effects, from antibacterial to anticancer activities. This underlines the potential medicinal significance of sulfonyl derivatives, including the possibility of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine being utilized in novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Insights into Sulfoxaflor and Related Sulfoximine Insecticides
Studies on sulfoxaflor, a sulfoximine insecticide, provide insights into the unique interactions of sulfonyl-containing compounds with biological systems, such as their distinct mode of action on nicotinic acetylcholine receptors. This knowledge can be extrapolated to understand the potential bioactivities of 4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine in biological and environmental contexts (Watson et al., 2021).
properties
IUPAC Name |
4-(4-bromonaphthalen-1-yl)sulfonylmorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c15-13-5-6-14(12-4-2-1-3-11(12)13)20(17,18)16-7-9-19-10-8-16/h1-6H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPUCZLSAIJQQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332837 |
Source
|
Record name | 4-(4-bromonaphthalen-1-yl)sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197166 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-((4-Bromonaphthalen-1-yl)sulfonyl)morpholine | |
CAS RN |
333434-99-4 |
Source
|
Record name | 4-(4-bromonaphthalen-1-yl)sulfonylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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